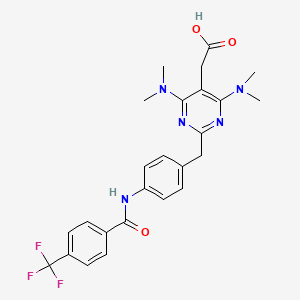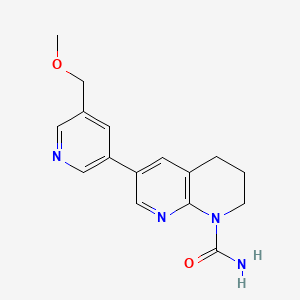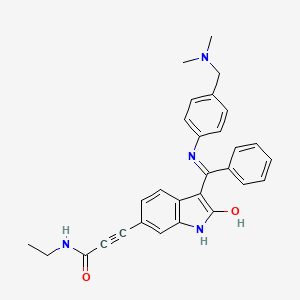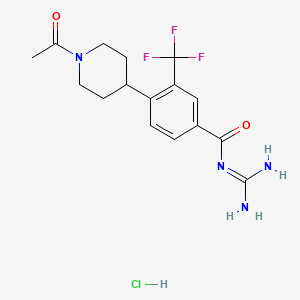
ビス-PEG2-PFP エステル
説明
Bis-PEG2-PFP ester is a non-cleavable linker for bio-conjugation that contains two COOR/Ester groups linked through a linear PEG chain . It is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .
Molecular Structure Analysis
The molecular formula of Bis-PEG2-PFP ester is C20H12F10O6, and its molecular weight is 538.29 .Chemical Reactions Analysis
Bis-PEG2-PFP ester is an amine reactive PEG linker. The two PFP ester moieties can form stable amide bonds and have been found to be very stable because they are less susceptible to undergo hydrolysis .科学的研究の応用
アミン反応性PEGリンカー
“ビス-PEG2-PFP エステル”は、アミン反応性PEGリンカーです {svg_1}. 2つのPFPエステル部分は、安定なアミド結合を形成することができ、加水分解を受けにくいことから非常に安定であることが判明しています {svg_2}.
水溶性の向上
“ビス-PEG2-PFP エステル”の親水性PEGリンカーは、水性環境における化合物の水溶性を向上させます {svg_3}. 長いPEG鎖は、短いPEG鎖に比べて水溶性が高くなる傾向があります {svg_4}.
抗体薬物複合体(ADC)の合成
“ビス-PEG2-PFP エステル”は、抗体薬物複合体(ADC)の合成に用いられる、切断不能な2ユニットポリエチレングリコール(PEG)リンカーです {svg_5} {svg_6}.
プロテオリシス標的キメラ(PROTAC)の合成
“ビス-PEG2-PFP エステル”は、プロテオリシス標的キメラ(PROTAC)の合成にも、PEGベースのリンカーとして役立ちます {svg_7} {svg_8}.
加水分解に対する安定性
“ビス-PEG2-PFP エステル”のPFPエステル部分は、加水分解を受けにくいため、非常に安定です {svg_9}.
研究用試薬
作用機序
Target of Action
Bis-PEG2-PFP ester is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . In the case of ADCs, the target is typically a specific antigen on the surface of cancer cells . For PROTACs, the targets are typically disease-causing proteins within the cell .
Mode of Action
Bis-PEG2-PFP ester acts as a linker molecule in the formation of ADCs and PROTACs . In ADCs, it connects the antibody to the cytotoxic drug . In PROTACs, it links the ligand for the E3 ubiquitin ligase to the ligand for the target protein . The linker’s role is crucial as it ensures the correct orientation and spacing for optimal activity .
Biochemical Pathways
In the context of ADCs, once the conjugate binds to the antigen on the cancer cell, it is internalized and the cytotoxic drug is released, leading to cell death . For PROTACs, the conjugate brings the target protein and the E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The pharmacokinetics of Bis-PEG2-PFP ester are largely determined by the properties of the ADC or PROTAC it is part of . The hydrophilic PEG linker increases the water solubility of the compound, which can enhance its bioavailability .
Result of Action
The result of the action of Bis-PEG2-PFP ester is the selective killing of cancer cells in the case of ADCs , or the selective degradation of disease-causing proteins in the case of PROTACs .
Action Environment
The action of Bis-PEG2-PFP ester is influenced by various environmental factors. For instance, the stability of the amide bonds formed by the PFP ester moieties is less susceptible to hydrolysis, enhancing the stability of the compound . Additionally, the hydrophilic PEG linker increases the water solubility of the compound, which can be beneficial in aqueous environments .
将来の方向性
生化学分析
Biochemical Properties
Bis-PEG2-PFP ester plays a crucial role in biochemical reactions as a linker for bio-conjugation. It interacts with various enzymes, proteins, and other biomolecules to form stable amide bonds. The PFP ester moieties in Bis-PEG2-PFP ester are highly reactive towards amine groups, allowing it to form covalent bonds with proteins and peptides. This interaction is essential for the synthesis of ADCs, where Bis-PEG2-PFP ester links the antibody to the cytotoxic drug, and in PROTACs, where it connects the target protein to the E3 ubiquitin ligase .
Cellular Effects
Bis-PEG2-PFP ester influences various cellular processes by facilitating the targeted delivery of therapeutic agents. In ADCs, it helps deliver cytotoxic drugs specifically to cancer cells, thereby minimizing damage to healthy cells. This targeted approach can affect cell signaling pathways, gene expression, and cellular metabolism by inducing apoptosis in cancer cells. In PROTACs, Bis-PEG2-PFP ester aids in the degradation of target proteins, thereby modulating cellular functions and pathways .
Molecular Mechanism
The molecular mechanism of Bis-PEG2-PFP ester involves its ability to form stable covalent bonds with biomolecules. The PFP ester groups react with amine groups on proteins and peptides, forming amide bonds. This reaction is crucial for the stability and efficacy of ADCs and PROTACs. In ADCs, Bis-PEG2-PFP ester ensures the stable attachment of the cytotoxic drug to the antibody, while in PROTACs, it facilitates the formation of a ternary complex between the target protein and the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
In laboratory settings, Bis-PEG2-PFP ester exhibits stability over time, making it suitable for long-term studies. Its non-cleavable nature ensures that the linker remains intact during the experimental period, providing consistent results. The stability and degradation of Bis-PEG2-PFP ester can vary depending on the experimental conditions, such as temperature and pH. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where Bis-PEG2-PFP ester maintains its efficacy in delivering therapeutic agents over extended periods .
Dosage Effects in Animal Models
The effects of Bis-PEG2-PFP ester vary with different dosages in animal models. At optimal doses, it effectively delivers therapeutic agents to target cells, resulting in desired therapeutic outcomes. At high doses, Bis-PEG2-PFP ester may exhibit toxic or adverse effects, such as off-target binding and immune responses. Threshold effects have been observed, where a minimum concentration of Bis-PEG2-PFP ester is required to achieve significant therapeutic effects .
Metabolic Pathways
Bis-PEG2-PFP ester is involved in metabolic pathways related to its role as a linker in ADCs and PROTACs. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the degradation of target proteins in PROTACs. Additionally, Bis-PEG2-PFP ester can influence metabolic flux and metabolite levels by modulating the activity of target proteins and enzymes .
Transport and Distribution
Within cells and tissues, Bis-PEG2-PFP ester is transported and distributed through interactions with transporters and binding proteins. Its hydrophilic PEG linker enhances its solubility and facilitates its movement in aqueous environments. Bis-PEG2-PFP ester can accumulate in specific cellular compartments, depending on its interactions with cellular components .
Subcellular Localization
The subcellular localization of Bis-PEG2-PFP ester is influenced by its targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the cytoplasm or nucleus, where it exerts its activity. The localization of Bis-PEG2-PFP ester can affect its function and efficacy in delivering therapeutic agents .
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F10O6/c21-9-11(23)15(27)19(16(28)12(9)24)35-7(31)1-3-33-5-6-34-4-2-8(32)36-20-17(29)13(25)10(22)14(26)18(20)30/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFPFPKSMPNASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)



![4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606094.png)

![Yl)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B606098.png)




